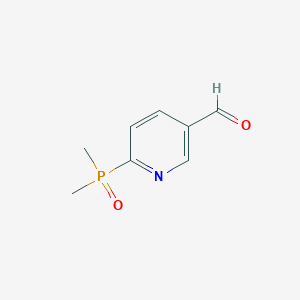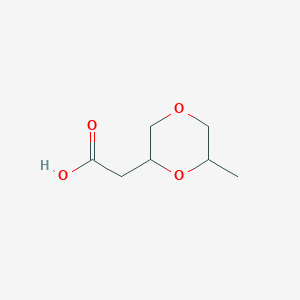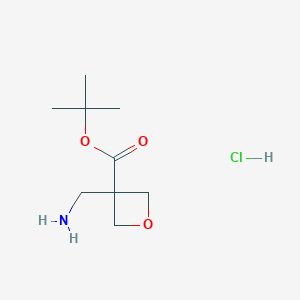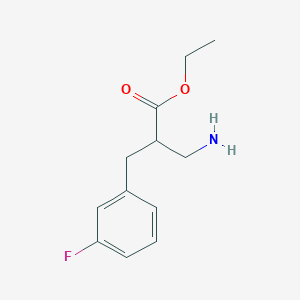
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride: is a compound that has gained significant attention in the field of neuroscience and pharmacology.
Preparation Methods
The synthesis of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting synaptic transmission and neuronal activity. This modulation can lead to changes in behavior and cognitive functions.
Comparison with Similar Compounds
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in its functional groups and applications.
1-Boc-3-piperidone: Another related compound with a piperidine core, used in different synthetic applications.
Properties
Molecular Formula |
C14H27ClN2O3 |
|---|---|
Molecular Weight |
306.83 g/mol |
IUPAC Name |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11;/h11-12,15H,4-10H2,1-3H3;1H |
InChI Key |
NRFVUHAOZDTEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)

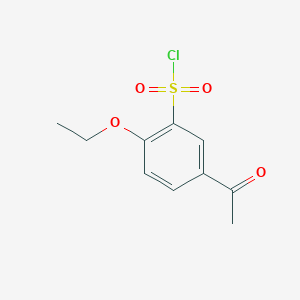
![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


